Benzene, 1-ethynyl-2-(5-methoxy-1-pentynyl)-
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Overview
Description
Benzene, 1-ethynyl-2-(5-methoxy-1-pentynyl)- is an organic compound characterized by the presence of a benzene ring substituted with an ethynyl group and a 5-methoxy-1-pentynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethynyl-2-(5-methoxy-1-pentynyl)- typically involves the following steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an aryl halide reacts with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the 5-Methoxy-1-Pentynyl Group: This step can be achieved through a Grignard reaction, where a Grignard reagent reacts with an appropriate electrophile to form the desired pentynyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling and Grignard reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group to form an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitro groups, Lewis acids.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Benzene, 1-ethynyl-2-(5-methoxy-1-pentynyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzene, 1-ethynyl-2-(5-methoxy-1-pentynyl)- involves its interaction with specific molecular targets and pathways. The ethynyl and methoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
- Benzene, 1-ethynyl-4-methoxy-
- Benzene, 1-methoxy-2-methyl-
- Benzene, 1-methoxy-2-(1-methylethenyl)-
Comparison:
- Structural Differences: The position and type of substituents on the benzene ring vary among these compounds, leading to differences in their chemical and physical properties.
- Reactivity: The presence of different functional groups can influence the reactivity and types of reactions these compounds undergo.
- Applications: Each compound may have unique applications based on its specific properties, such as differences in biological activity or industrial uses.
Properties
CAS No. |
881405-24-9 |
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Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-ethynyl-2-(5-methoxypent-1-ynyl)benzene |
InChI |
InChI=1S/C14H14O/c1-3-13-9-6-7-11-14(13)10-5-4-8-12-15-2/h1,6-7,9,11H,4,8,12H2,2H3 |
InChI Key |
XKEIACBCZRANEN-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC#CC1=CC=CC=C1C#C |
Origin of Product |
United States |
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